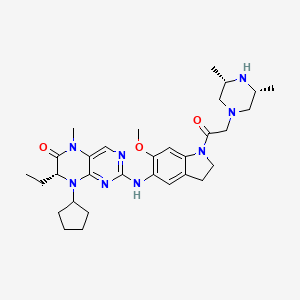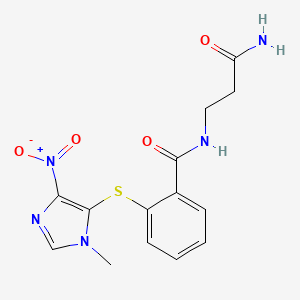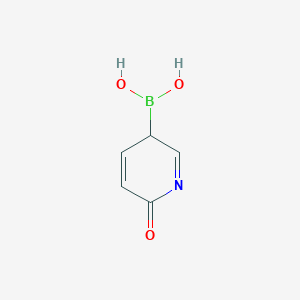![molecular formula C26H16Br4O9 B12369607 Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and a spiro linkage, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by acetylation. The reaction conditions often require the use of solvents like chloroform or methanol and catalysts to facilitate the bromination and acetylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes under controlled conditions. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of bromine and acetic acid derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: Bromine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce debrominated derivatives .
Applications De Recherche Scientifique
Acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bromination and acetylation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate involves its interaction with specific molecular targets. The bromine atoms and acetyl groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetoxyacetic acid: A simpler compound with similar acetyl and carboxyl groups but lacking the complex spiro and brominated structure.
Acetylglycolic acid: Another related compound with acetyl and glycolic acid moieties.
Uniqueness
The uniqueness of acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate lies in its complex structure, which includes multiple bromine atoms and a spiro linkage. This complexity imparts unique chemical and biological properties, distinguishing it from simpler analogs.
Propriétés
Formule moléculaire |
C26H16Br4O9 |
|---|---|
Poids moléculaire |
792.0 g/mol |
Nom IUPAC |
acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
InChI |
InChI=1S/C24H12Br4O7.C2H4O2/c1-9(29)32-21-15(25)7-13-19(17(21)27)34-20-14(8-16(26)22(18(20)28)33-10(2)30)24(13)12-6-4-3-5-11(12)23(31)35-24;1-2(3)4/h3-8H,1-2H3;1H3,(H,3,4) |
Clé InChI |
PKFXFGISTOWVCX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Br)OC(=O)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


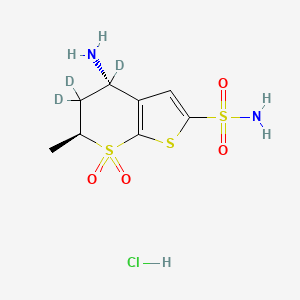

![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)


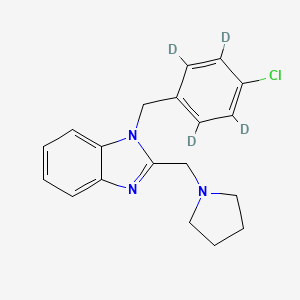
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
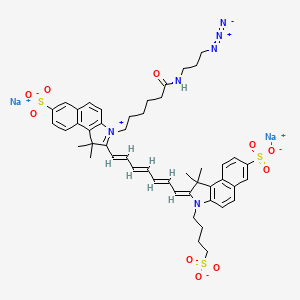
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B12369570.png)
![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)

